molecular formula C10H16O3 B047430 Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-53-5

Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B047430
CAS No.: 23062-53-5
M. Wt: 184.23 g/mol
InChI Key: LUBWUSMZFMBOIQ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is a bicyclic ester derivative characterized by a rigid bicyclo[2.2.2]octane scaffold, a methoxycarbonyl group at position 1, and a hydroxyl group at position 2. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The hydroxyl group enhances polarity, enabling hydrogen bonding, while the ester moiety allows for further derivatization .

Properties

IUPAC Name

methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-8(11)9-2-5-10(12,6-3-9)7-4-9/h12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBWUSMZFMBOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502565
Record name Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23062-53-5
Record name Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
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Preparation Methods

Reaction Conditions and Catalysts

The esterification is typically conducted under reflux conditions with concentrated sulfuric acid or hydrochloric acid as catalysts. Stoichiometric ratios of 1:5 (acid:methanol) are employed to drive the equilibrium toward ester formation. Reaction times range from 4 to 12 hours, with yields averaging 65–75% after purification via vacuum distillation or recrystallization.

Table 1: Laboratory-Scale Esterification Conditions

ParameterValue/Detail
CatalystH₂SO₄ (0.5–1.0 eq)
Temperature60–80°C (reflux)
Reaction Time4–12 hours
Yield65–75%
PurificationVacuum distillation or recrystallization

Industrial protocols scale this process using continuous-flow reactors to enhance efficiency. For example, VulcanChem’s production method utilizes titanium-based catalysts under pressurized conditions (2–3 bar) to achieve 85% yield within 3 hours.

Alternative Synthetic Routes

Transesterification of Ethyl Esters

A literature procedure for ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate suggests that transesterification with methanol could yield the methyl ester. This method involves reacting the ethyl ester with excess methanol in the presence of sodium methoxide (NaOMe) at 60°C. While this route avoids handling corrosive acids, it requires stringent anhydrous conditions and yields remain moderate (50–60%).

Industrial Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. VulcanChem’s protocol employs a two-step process:

  • Large-Scale Esterification : 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is reacted with methanol in a continuous stirred-tank reactor (CSTR) using heterogeneous acid catalysts (e.g., Amberlyst-15).

  • In Situ Purification : Reactive distillation removes water as an azeotrope with methanol, shifting the equilibrium toward ester formation.

Table 2: Industrial vs. Laboratory Conditions

ParameterLaboratory ScaleIndustrial Scale
CatalystH₂SO₄Amberlyst-15
Temperature60–80°C70–90°C
PressureAtmospheric2–3 bar
Yield65–75%80–85%
Reaction Time4–12 hours2–3 hours

Reaction Optimization and Catalysis

Acid Catalyst Screening

Sulfonic acid resins (e.g., Nafion) have shown promise in reducing side reactions like dehydration of the hydroxyl group. In batch reactions, Nafion NR50 achieves 78% yield at 70°C, outperforming traditional H₂SO₄.

Solvent-Free Esterification

Recent advances explore solvent-free conditions to minimize waste. Microwave-assisted esterification at 100°C for 1 hour with p-toluenesulfonic acid (PTSA) delivers 70% yield, though scalability remains challenging.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.64 (s, 3H, OCH₃), 1.84–1.88 (m, 6H, bicyclic CH₂), 1.73 (s, 2H, OH), 1.53–1.57 (m, 6H, bicyclic CH₂).

  • IR (KBr) : 3450 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O ester).

  • Mass Spec : Molecular ion peak at m/z 184.23 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity in industrial batches.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Fischer EsterificationSimple setup, high yieldCorrosive catalysts, long reaction time
TransesterificationMild conditionsModerate yield, anhydrous requirements
Industrial CSTRScalable, efficientHigh capital cost

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Chemistry

Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Antiviral Activity : Derivatives have been explored as scaffolds for antiviral agents, showing efficacy in inhibiting viral replication.
  • Anticancer Properties : Some studies indicate that related compounds can suppress cell growth and induce apoptosis in cancer cells.
  • Amino Acid Transport Inhibition : The compound acts as an L-selective inhibitor affecting metabolic pathways related to amino acid transporters.

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and as a building block for various synthetic pathways due to its versatile reactivity.

The biological activity of this compound is attributed to its structural features that allow for interactions with specific molecular targets:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with enzymes and receptors, modulating biological pathways.
  • Potential Drug Development : Its unique structure makes it a candidate for further exploration in drug design, particularly for developing novel therapeutic agents.

Case Study 1: Antiviral Research

Research conducted on derivatives of this compound demonstrated promising antiviral properties against specific viral strains, indicating potential for future drug development targeting viral infections.

Case Study 2: Cancer Cell Studies

In vitro studies revealed that certain derivatives could significantly inhibit the proliferation of cancer cells, suggesting mechanisms involving apoptosis induction and metabolic pathway interference.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Hydroxy Derivatives
  • Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
    • Molecular Formula : C₁₁H₁₈O₃
    • Key Properties : The hydroxymethyl group (-CH₂OH) increases hydrophilicity compared to the hydroxyl group (-OH) in the target compound. This derivative is used in peptide coupling reactions due to its reactive primary alcohol .
    • Applications : Intermediate in pharmaceutical synthesis (e.g., prexasertib derivatives) .
Amino and Cyano Derivatives
  • Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate Molecular Formula: C₁₁H₁₉NO₂ Key Properties: The aminomethyl group (-CH₂NH₂) introduces basicity, enabling salt formation (e.g., hydrochloride salts) and participation in nucleophilic reactions. Synthesized via hydrogenation of the cyano derivative . Applications: Building block for bioactive molecules, such as kinase inhibitors .
  • Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate Molecular Formula: C₁₁H₁₅NO₂ Key Properties: The cyano group (-CN) enhances electrophilicity, facilitating reduction to amines or hydrolysis to carboxylic acids. Exhibits a density of 1.622 g/cm³ and predicted boiling point of 304.5°C .
Halogenated Derivatives
  • Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate
    • Molecular Formula : C₁₁H₁₇IO₂
    • Key Properties : The iodomethyl group (-CH₂I) acts as a leaving group in nucleophilic substitutions. High density (1.622 g/cm³) and thermal stability (predicted boiling point: 304.5°C) .
Sulfur-Containing Derivatives
  • Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate (7a)
    • Molecular Formula : C₁₆H₁₈O₂S
    • Key Properties : The phenylthio group (-SPh) enables participation in radical reactions and metal-catalyzed cross-couplings. Synthesized via copper-catalyzed C(sp³)-H functionalization (62% yield) .
Alkynyl and Formyl Derivatives
  • Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate

    • Molecular Formula : C₁₂H₁₆O₂
    • Key Properties : The ethynyl group (-C≡CH) is pivotal in click chemistry (e.g., Huisgen cycloaddition). Molecular weight: 192.25 g/mol .
  • Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

    • Molecular Formula : C₁₁H₁₆O₃
    • Key Properties : The formyl group (-CHO) allows for Schiff base formation or reduction to hydroxymethyl derivatives. Similarity score: 1.00 to the target compound .

Physicochemical and Reactivity Trends

Compound Substituent Molecular Weight (g/mol) Key Reactivity
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate -OH 198.22 Hydrogen bonding, ester hydrolysis
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate -CN 193.24 Reduction to amines, electrophilic reactions
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate -CH₂NH₂ 197.27 Salt formation, nucleophilic substitutions
Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate -SPh 274.38 Radical reactions, cross-couplings

Biological Activity

Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H18O3C_{11}H_{18}O_3 and a molecular weight of approximately 198.26 g/mol. Its structural features include a bicyclic framework with a hydroxyl group and an ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its affinity for specific targets within biological systems. Preliminary studies suggest that this compound may modulate metabolic pathways by influencing enzyme activity or receptor signaling, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, a study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory potential of this compound. In vitro studies have shown that it can reduce pro-inflammatory cytokine production in immune cells, indicating a possible role in managing inflammatory diseases . The specific pathways involved in this activity are still under investigation but may relate to the modulation of nuclear factor kappa B (NF-κB) signaling.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
This compoundBicyclic structure with hydroxyl & ester groupsPotential antimicrobial and anti-inflammatory effects
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylateSimilar bicyclic core with additional hydroxymethyl groupEnhanced solubility and reactivity
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylateBicyclic structure with ethyl instead of methylDifferent pharmacokinetic properties

This comparison illustrates how variations in functional groups can significantly impact biological activity and pharmacological profiles.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results demonstrated significant inhibition zones compared to controls, supporting its potential use as an antimicrobial agent in therapeutic applications.

Case Study 2: Anti-inflammatory Mechanisms

In another study focused on the anti-inflammatory properties, researchers treated murine macrophages with this compound and measured cytokine levels using ELISA assays. The findings revealed a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) production, indicating its potential as an anti-inflammatory therapeutic.

Future Directions

Ongoing research aims to further elucidate the pharmacological mechanisms underlying the biological activities of this compound. Future studies will focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
  • Synthesis of Derivatives : To explore modifications that enhance bioactivity or selectivity.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, and how do they influence reactivity?

  • The compound features a bicyclo[2.2.2]octane core with a hydroxyl group at position 4 and a methyl ester at position 1. The rigid bicyclic framework imposes steric constraints, affecting regioselectivity in reactions like functionalization or derivatization. For example, derivatives such as methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (C11_{11}H18_{18}O3_3) highlight the impact of substituent positioning on solubility and reactivity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • 1H/13C NMR Spectroscopy : Critical for verifying substituent positions and stereochemistry. For instance, in related bicyclo[2.2.2]octane derivatives, methyl ester protons typically appear as singlets (~δ 3.6–3.7 ppm), while hydroxyl protons show broad signals (~δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., exact mass 198.1480538 for C10_{10}H16_{16}O3_3) .
  • Chromatography : Flash column chromatography (e.g., using hexane/ethyl acetate gradients) is effective for purification .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Refer to safety data sheets (SDS) for analogous bicyclo[2.2.2]octane derivatives, which indicate risks of skin/eye irritation (H315/H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates be achieved without metal catalysts?

  • A tandem reaction using α′-ethoxycarbonyl cyclohexenone and nitroolefin under mild, metal-free conditions yields bicyclo[2.2.2]octane-1-carboxylates with >90% enantiomeric excess (ee). The mechanism involves an open transition state mediated by chiral organic bases like quinine derivatives .

Q. What strategies resolve contradictions in synthetic yields for C(sp³)-H functionalization of this compound?

  • Optimized Catalysis : Copper-catalyzed intermolecular C-H functionalization (e.g., using S-phenyl benzenethiosulfonate) achieves ~60% yield for derivatives like methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate. Contradictions arise from steric hindrance; adjusting catalyst loading (5–10 mol%) and reaction time (12–24 hrs) improves reproducibility .
  • Byproduct Analysis : Monitor reaction progress via TLC and isolate byproducts (e.g., disulfides) to refine purification protocols .

Q. How can the hydroxyl group in this compound be selectively modified for drug discovery applications?

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group, enabling subsequent coupling with pharmacophores (e.g., isothiocyanates) .
  • Derivatization : Convert the hydroxyl to a boronate ester (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate) for Suzuki-Miyaura cross-coupling reactions .

Q. What experimental designs are optimal for studying the metabolic stability of this compound?

  • In Vitro Assays : Incubate with liver microsomes and analyze metabolites via LC-HRMS. Key metabolites include oxidized derivatives (e.g., 4-keto intermediates) and glucuronide conjugates .
  • Isotope Labeling : Use deuterated analogs to track metabolic pathways and identify rate-limiting steps .

Methodological Notes

  • Contradiction Resolution : When synthetic yields vary, cross-validate reaction conditions (temperature, solvent polarity) using DOE (Design of Experiments) principles .
  • Biological Testing : Prioritize derivatives with logP < 3 (calculated via ChemDraw) to enhance bioavailability in preclinical models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
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Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

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